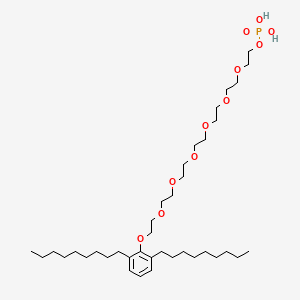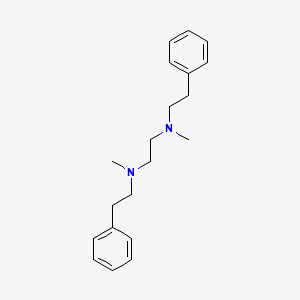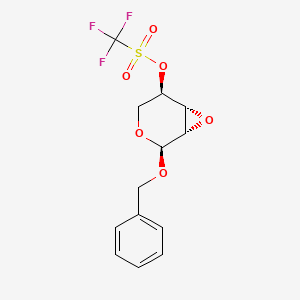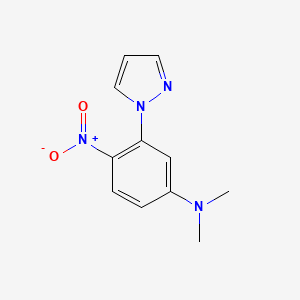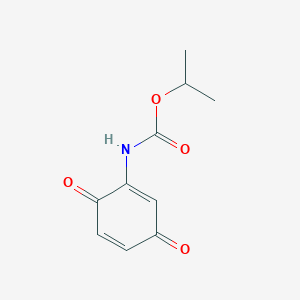
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of isopropyl carbamate with a suitable precursor of the 3,6-dioxocyclohexa-1,4-dien-1-yl moiety. One common method involves the use of N-bromosuccinimide in acetonitrile at room temperature, followed by extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted carbamates depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells overexpressing certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Seratrodast: A thromboxane A2 receptor antagonist with a similar dioxocyclohexadiene structure.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase with a related chemical structure.
Uniqueness
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is unique due to its specific combination of the isopropyl carbamate and dioxocyclohexa-1,4-dien-1-yl moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
64888-06-8 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
propan-2-yl N-(3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)11-8-5-7(12)3-4-9(8)13/h3-6H,1-2H3,(H,11,14) |
InChI Key |
ZWOSRJDXFOVLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



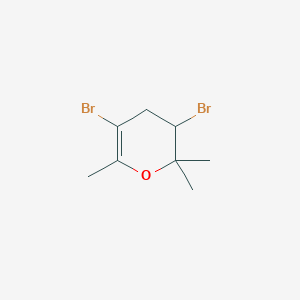
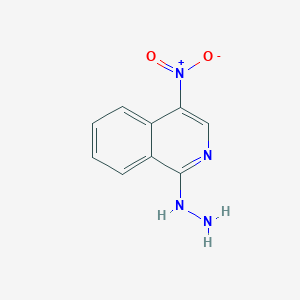
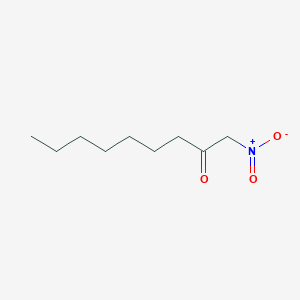

![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
